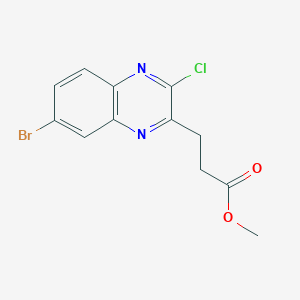![molecular formula C16H14N2O5S3 B13884730 Methyl 7-(2-methylsulfinylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13884730.png)
Methyl 7-(2-methylsulfinylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-(2-methylsulfinylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a thieno[3,2-d]pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(2-methylsulfinylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multiple steps. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the methylsulfinyl and methylsulfonyl groups. The final step involves the esterification of the carboxylate group. Common reagents used in these reactions include thiourea, acyl (bromo)acetylenes, and propargylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-(2-methylsulfinylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone.
Reduction: The methylsulfonyl group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfinyl group would yield a sulfone, while reduction of the methylsulfonyl group would yield a sulfide.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.
Industry: It could be used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of Methyl 7-(2-methylsulfinylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is not well understood. it is likely to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds have a similar core structure and are known for their anticancer properties.
Triazole-Pyrimidine Hybrids: These compounds have shown neuroprotective and anti-inflammatory properties.
Uniqueness
Methyl 7-(2-methylsulfinylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is unique due to the presence of both methylsulfinyl and methylsulfonyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C16H14N2O5S3 |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
methyl 7-(2-methylsulfinylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H14N2O5S3/c1-23-15(19)14-12(9-6-4-5-7-11(9)25(2)20)13-10(24-14)8-17-16(18-13)26(3,21)22/h4-8H,1-3H3 |
InChI-Schlüssel |
XPHXNOWNSVFAIB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C2=NC(=NC=C2S1)S(=O)(=O)C)C3=CC=CC=C3S(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


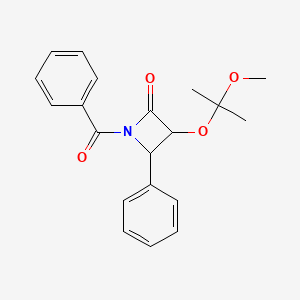
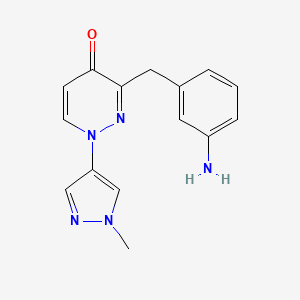
![4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde](/img/structure/B13884663.png)
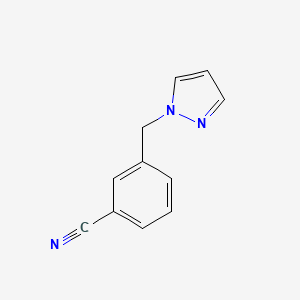
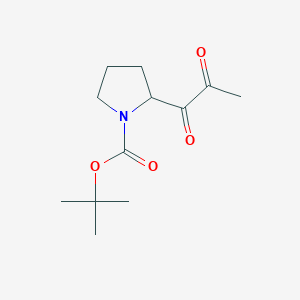
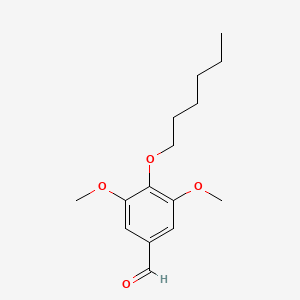
![(3S,3aS,6aR)-3-hydroxyhexahydropyrrolo[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B13884699.png)
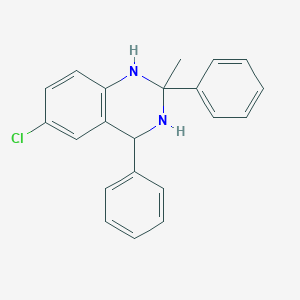
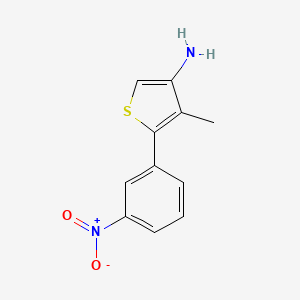


![5-Methoxybenzo[B]thiophene-2-sulfonyl chloride](/img/structure/B13884727.png)
